3-(5-chlorofuran-2-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-chlorofuran-2-yl)prop-2-enal is an organic compound with the molecular formula C7H5ClO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains a chlorine atom at the 5-position of the furan ring. This compound is known for its unique reactivity and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chlorofuran with acrolein under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 3-(5-chlorofuran-2-yl)prop-2-enal may involve large-scale chlorination processes followed by controlled reactions with aldehydes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-chlorofuran-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-(5-chlorofuran-2-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(5-chlorofuran-2-yl)prop-2-enal involves its reactivity as an electrophile due to the presence of the aldehyde group. It can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to potential biological effects. The compound may also participate in conjugate addition reactions, where it acts as a Michael acceptor .
Comparison with Similar Compounds
Similar Compounds
3-(5-methyl-2-furyl)prop-2-enal: Similar structure but with a methyl group instead of chlorine.
3-(5-chlorofuran-2-yl)prop-2-enoic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
3-(5-chlorofuran-2-yl)prop-2-enal is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
61633-21-4 |
---|---|
Molecular Formula |
C7H5ClO2 |
Molecular Weight |
156.56 g/mol |
IUPAC Name |
3-(5-chlorofuran-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5ClO2/c8-7-4-3-6(10-7)2-1-5-9/h1-5H |
InChI Key |
WIUWUWFVSQVDCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.